1-Methyl-N-(6-methyl-2-pyridinyl)-7-oxo-1,7-dihydropyrazolo(1,5-a)pyrimidine-6-carboxamide
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Overview
Description
1-Methyl-N-(6-methyl-2-pyridinyl)-7-oxo-1,7-dihydropyrazolo(1,5-a)pyrimidine-6-carboxamide is a complex organic compound that belongs to the class of pyrazolopyrimidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-N-(6-methyl-2-pyridinyl)-7-oxo-1,7-dihydropyrazolo(1,5-a)pyrimidine-6-carboxamide typically involves multi-step organic reactions. Common starting materials include pyridine derivatives and pyrazole intermediates. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to achieve the desired product.
Industrial Production Methods
Industrial production methods for such compounds usually involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-Methyl-N-(6-methyl-2-pyridinyl)-7-oxo-1,7-dihydropyrazolo(1,5-a)pyrimidine-6-carboxamide can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for the success of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups into the molecule.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-Methyl-N-(6-methyl-2-pyridinyl)-7-oxo-1,7-dihydropyrazolo(1,5-a)pyrimidine-6-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Pyrazolopyrimidine Derivatives: Other compounds in this class with similar structures and biological activities.
Pyridine Derivatives: Compounds containing the pyridine ring, which may share some chemical properties.
Uniqueness
1-Methyl-N-(6-methyl-2-pyridinyl)-7-oxo-1,7-dihydropyrazolo(1,5-a)pyrimidine-6-carboxamide is unique due to its specific combination of functional groups and structural features
Properties
CAS No. |
87948-75-2 |
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Molecular Formula |
C14H13N5O2 |
Molecular Weight |
283.29 g/mol |
IUPAC Name |
1-methyl-N-(6-methylpyridin-2-yl)-7-oxopyrazolo[1,5-a]pyrimidine-6-carboxamide |
InChI |
InChI=1S/C14H13N5O2/c1-9-4-3-5-11(16-9)17-13(20)10-8-15-12-6-7-18(2)19(12)14(10)21/h3-8H,1-2H3,(H,16,17,20) |
InChI Key |
HLDINNNNUGAHEU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CC=C1)NC(=O)C2=CN=C3C=CN(N3C2=O)C |
Origin of Product |
United States |
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